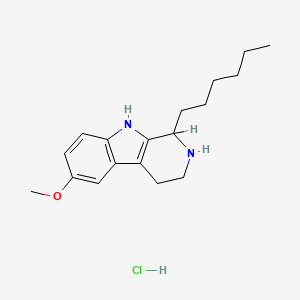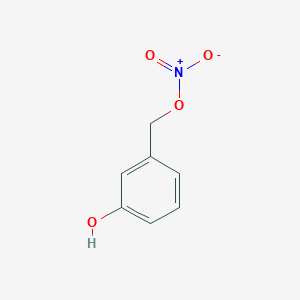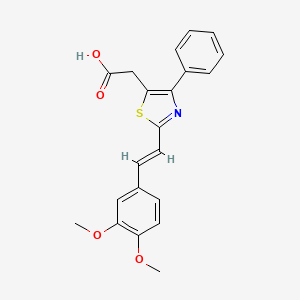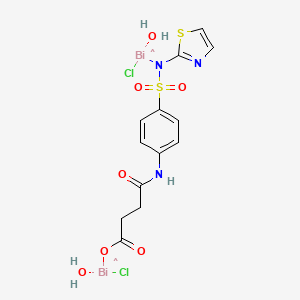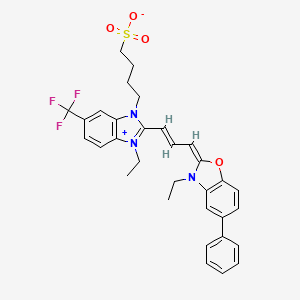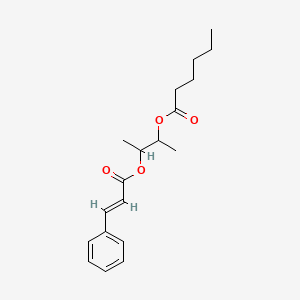
5-phenylthianthren-5-ium;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenylthianthren-5-ium;hexafluorophosphate is a chemical compound with the molecular formula C13H8F6PS2 It is known for its unique structure, which includes a thianthrene core substituted with a phenyl group and a hexafluorophosphate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthianthren-5-ium;hexafluorophosphate typically involves the reaction of thianthrene with phenylating agents under controlled conditions. One common method includes the use of phenyl iodide in the presence of a strong base, such as potassium tert-butoxide, to facilitate the phenylation reaction. The resulting phenylthianthrene is then treated with hexafluorophosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenylthianthren-5-ium;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent thianthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thianthrene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene.
Substitution: Various substituted thianthrene derivatives.
Applications De Recherche Scientifique
5-phenylthianthren-5-ium;hexafluorophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thianthrene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and electronic devices.
Mécanisme D'action
The mechanism by which 5-phenylthianthren-5-ium;hexafluorophosphate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thianthrene: The parent compound without the phenyl group.
Phenylthianthrene: Similar structure but with different counterions.
Thianthrenium salts: Various derivatives with different substituents and counterions.
Uniqueness
5-phenylthianthren-5-ium;hexafluorophosphate is unique due to its combination of a phenyl-substituted thianthrene core and a hexafluorophosphate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82049-30-7 |
|---|---|
Formule moléculaire |
C18H13F6PS2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-phenylthianthren-5-ium;hexafluorophosphate |
InChI |
InChI=1S/C18H13S2.F6P/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
Clé InChI |
SKNQLXWGBYFTHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


